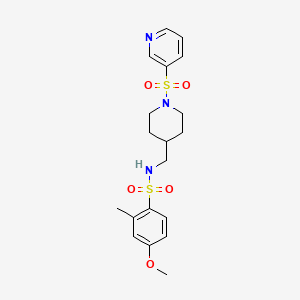
4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a methyl group, a sulfonamide group, and a pyridine ring. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyridine ring suggests that the compound may have aromatic properties. The sulfonamide group could form hydrogen bonds with other molecules, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyridine ring could undergo electrophilic substitution reactions, while the sulfonamide group could participate in nucleophilic substitution reactions . The methoxy group could potentially be cleaved under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Prevention
The synthesis and structural characterization of methylbenzenesulfonamide derivatives, including those with structures similar to the specified compound, have shown potential as CCR5 antagonists. These antagonists can target the CCR5 receptor, which is crucial for HIV-1 entry into cells, thus providing a potential pathway for the prevention of HIV-1 infection (Cheng De-ju, 2015).
Corrosion Inhibition
Research on piperidine derivatives, including those structurally related to the specified compound, has explored their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations were used to investigate their effectiveness, demonstrating potential applications in protecting metal surfaces from corrosion (S. Kaya et al., 2016).
Cognitive Enhancements
Compounds structurally similar to the specified molecule have been evaluated for their affinity to human recombinant and native 5-HT6 receptors, exhibiting potent competitive antagonism. Such compounds have shown promise in enhancing cognitive functions, potentially useful in treating cognitive deficits in disorders like Alzheimer's disease and schizophrenia (W. Hirst et al., 2006).
Photodynamic Therapy
Research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups has highlighted their high singlet oxygen quantum yield and good fluorescence properties. These features are crucial for photodynamic therapy applications, suggesting potential use in cancer treatment (M. Pişkin et al., 2020).
Anticancer Activity
Studies on benzenesulfonamide derivatives, including microwave-assisted synthesis of hybrid molecules, have shown significant in vitro anticancer activity against various cancer cell lines. This research indicates potential therapeutic applications in cancer treatment (Anuj Kumar et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and therapeutic potential .
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-15-12-17(27-2)5-6-19(15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)18-4-3-9-20-14-18/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSULTUZUNUTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

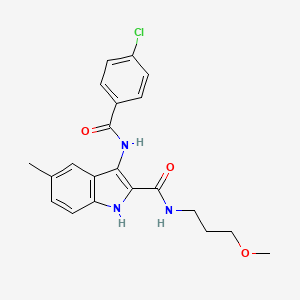
![4-(4-fluorophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2964938.png)

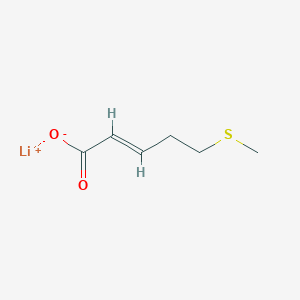
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)
![N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2964950.png)
![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)
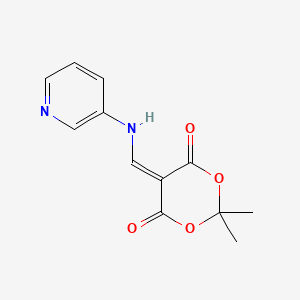
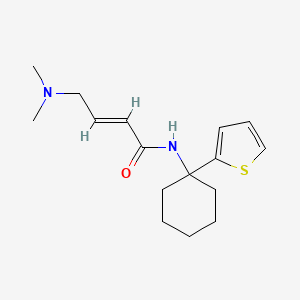
![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)